N-benzyl-5-(2-thienyl)pentanamide
Description
N-Benzyl-5-(2-thienyl)pentanamide is a synthetic organic compound characterized by a pentanamide backbone substituted with a benzyl group at the nitrogen atom and a 2-thienyl moiety at the terminal carbon.
Properties
IUPAC Name |
N-benzyl-5-thiophen-2-ylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c18-16(17-13-14-7-2-1-3-8-14)11-5-4-9-15-10-6-12-19-15/h1-3,6-8,10,12H,4-5,9,11,13H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOLGHGXCJVLEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Thienyl Moieties
Compound : 5-(2-Thienyl)-1,3,4-oxadiazoles and triazoles ()
- Structural Features : These compounds retain the 2-thienyl group but replace the pentanamide backbone with oxadiazole or triazole heterocycles.
- Key Difference : The absence of the benzyl-pentanamide structure in these analogues suggests that the pentanamide chain and benzyl group in N-benzyl-5-(2-thienyl)pentanamide may enhance target specificity or pharmacokinetic properties compared to simpler heterocyclic systems.
Pentanamide Derivatives with Tetrazole Substituents
Compound: N-Benzyl-5-(5-(3-methyl-1-(tritylamino)butyl)-1H-tetrazol-1-yl)pentanamide (Compounds 6y and 6z, )
- Structural Features: These analogues replace the 2-thienyl group with a tetrazole ring linked to a tritylamino-butyl chain.
Benzyl-Containing Heterocyclic Compounds
Pharmacologically Active Pentanamide Derivatives
Compound : Thiofentanyl (N-phenyl-N-[1-(2-thienyl)ethyl-4-piperidinyl]-propanamide, )
- Structural Features : Shares a thienyl group and pentanamide-like chain but incorporates a piperidine ring critical for opioid receptor binding.
- Biological Activity : Acts as a potent opioid agonist, underscoring the role of the thienyl group in modulating receptor interactions .
- Key Difference : The absence of a piperidine moiety in this compound suggests divergent pharmacological targets.
Bicyclic Thienoimidazol Derivatives
Compound: N-Benzyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide (Compound 32, )
- Structural Features: Incorporates a rigid bicyclic thienoimidazol system instead of a monocyclic thienyl group.
- Implications : The bicyclic structure may enhance metabolic stability but reduce conformational flexibility compared to this compound .
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Synthetic Routes : highlights Ugi reactions for tetrazole-pentanamide hybrids, suggesting adaptable methodologies for synthesizing this compound .
- Biological Potential: The antimicrobial activity of thienyl-containing heterocycles () and the opioid activity of thiofentanyl () imply that this compound could be optimized for similar targets with structural tuning .
- Need for Further Studies : Direct biological evaluation and computational modeling (e.g., docking studies) are required to elucidate the target compound’s mechanism and applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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